Thiourea, N-(2-hydroxyethyl)-N'-phenyl-

Beschreibung

The exact mass of the compound Thiourea, N-(2-hydroxyethyl)-N'-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90821. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N-(2-hydroxyethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N-(2-hydroxyethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

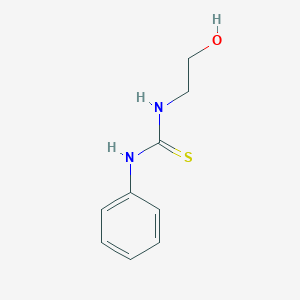

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCXZZJQPDIXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144510 | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-12-5 | |

| Record name | N-(2-Hydroxyethyl)-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: SUYMR & M2Q | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-hydroxyethyl)-N'-phenylthiourea: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Thiourea Derivative

N-(2-hydroxyethyl)-N'-phenylthiourea is a disubstituted thiourea derivative that serves as a pivotal intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its bifunctional nature, possessing both a nucleophilic thiourea moiety and a reactive hydroxyl group, makes it a valuable building block for creating more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a particular focus on its role in the generation of 2-phenylaminothiazolines, a class of compounds with significant potential in drug discovery.

Core Physicochemical and Structural Properties

While extensive experimental data for N-(2-hydroxyethyl)-N'-phenylthiourea is not widely published, its basic properties can be derived from available literature and computational predictions. A crystallographic study has confirmed its molecular structure, revealing key bond lengths and angles.[1]

| Property | Value | Source |

| CAS Number | 102-12-5 | [2] |

| Molecular Formula | C₉H₁₂N₂OS | [2][3] |

| Molecular Weight | 196.27 g/mol | [2][3] |

| Monoisotopic Mass | 196.06703 Da | [3] |

| Predicted XlogP | 0.4 | [3] |

| Appearance | Colorless needles | [1] |

| Melting Point | 393 K (120 °C) | [1] |

Note: Some physicochemical properties are based on computational predictions due to limited experimental data in publicly available literature.

Synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea: A Straightforward Approach

The most common and efficient synthesis of N-(2-hydroxyethyl)-N'-phenylthiourea involves the reaction of an amine, in this case, 2-aminoethanol (ethanolamine), with phenyl isothiocyanate.[4][5] This nucleophilic addition reaction is typically high-yielding and proceeds under mild conditions.[6]

Reaction Workflow

Sources

- 1. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-HYDROXYETHYL)-N'-PHENYLTHIOUREA [m.chemicalbook.com]

- 3. PubChemLite - N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

N-(2-hydroxyethyl)-N'-phenyl-thiourea CAS number 102-12-5

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N'-phenyl-thiourea (CAS 102-12-5): Synthesis, Reactivity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a molecule belonging to the versatile class of thiourea derivatives. While specific biological data for this exact compound is limited in publicly available literature, this document synthesizes information on its chemical properties, synthesis, and key reactivity.[1] Furthermore, by examining the extensive research on structurally related N-phenyl-thiourea analogs, we will explore the compound's significant therapeutic potential, providing a foundational resource for researchers, chemists, and drug development professionals.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous bioactive compounds.[2] These organosulfur compounds, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[3][4] The structural versatility of the thiourea scaffold allows for extensive modification of the N and N' substituents, enabling the fine-tuning of their pharmacological profiles to target a diverse array of biological targets, particularly enzymes and receptors.[2][5]

Physicochemical Properties of N-(2-hydroxyethyl)-N'-phenyl-thiourea

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a bifunctional molecule featuring a phenyl ring, a reactive thiourea core, and a terminal primary alcohol. These features dictate its solubility, reactivity, and potential for biological interactions.

| Property | Value | Source(s) |

| CAS Number | 102-12-5 | [6][7][8] |

| Molecular Formula | C₉H₁₂N₂OS | [6][7] |

| Molecular Weight | 196.27 g/mol | [7] |

| Appearance | Solid (form may vary) | N/A |

| SMILES | C1=CC=C(C=C1)NC(=S)NCCO | [7] |

| InChI Key | MFCXZZJQPDIXAS-UHFFFAOYSA-N | [9] |

Synthesis and Production

The most direct and common method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an appropriate isothiocyanate.[1][2] For N-(2-hydroxyethyl)-N'-phenyl-thiourea, this involves the nucleophilic addition of the primary amine group of 2-aminoethanol (ethanolamine) to the electrophilic carbon of phenyl isothiocyanate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a compound of interest in medicinal chemistry and materials science. We delve into its synthesis, conformational analysis, and the nuanced intra- and intermolecular forces that define its three-dimensional architecture. Through a synthesis of crystallographic data and spectroscopic analysis, this document offers a detailed structural narrative, explaining the causality behind its observed properties and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives represent a class of "privileged structures" in medicinal chemistry, serving as versatile scaffolds for the development of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The compound N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS) incorporates key functional groups—a phenyl ring, a flexible hydroxyethyl chain, and the thiourea backbone—that grant it specific stereoelectronic properties.[5][6] Understanding the precise molecular structure of this compound is paramount, as its three-dimensional conformation, hydrogen bonding capabilities, and electronic distribution directly govern its interaction with biological targets and its material properties.

This guide elucidates the molecular architecture of N-(2-hydroxyethyl)-N'-phenyl-thiourea, drawing upon definitive X-ray crystallographic studies and spectroscopic methods. We will explore not just the static structure but also the dynamic interplay of forces that stabilize its preferred conformations.

Synthesis and Material Preparation

The synthesis of N,N'-disubstituted thioureas is most reliably achieved through the nucleophilic addition of an amine to an isothiocyanate.[7][8][9] This method is characterized by high efficiency and operational simplicity, making it a cornerstone protocol in medicinal chemistry.

Synthetic Workflow: Causality and Control

The chosen synthetic route leverages the high electrophilicity of the central carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilicity of the primary amine in 2-aminoethanol.

Caption: Synthetic workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Expertise & Experience: The selection of a solvent like dioxane or ethanol is critical; these solvents are sufficiently polar to solubilize the starting materials but are inert under the reaction conditions.[10] Heating the reaction mixture accelerates the rate of nucleophilic attack.[10] The purification by recrystallization is a self-validating system; it relies on the differential solubility of the target compound and any unreacted starting materials or byproducts, ensuring high purity of the final crystalline product.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in dioxane (e.g., 30 mL).[10]

-

Amine Addition: Add an equimolar amount of 2-aminoethanol (1.0 equivalent) to the solution.

-

Reaction Progression: Heat the mixture at reflux (approximately 101°C for dioxane) for 3 hours.[10] Monitor the reaction via Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Purification: Filter the solid precipitate, wash with cold ethanol, and recrystallize from a minimal amount of hot ethanol to yield pure, colorless needles.[10]

Structural Elucidation: A Multi-Technique Approach

The definitive molecular structure is determined using a combination of single-crystal X-ray diffraction, which provides a precise three-dimensional map of atomic positions, and spectroscopic methods (NMR, IR) that corroborate the structural features in solution and solid states.

Single-Crystal X-ray Diffraction Analysis

X-ray diffraction (XRD) on a suitable single crystal is the gold standard for determining molecular structure, providing unambiguous data on bond lengths, bond angles, and crystal packing.[11][12]

A study published in Acta Crystallographica Section E provides the definitive crystal structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[10] The key findings are summarized below.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂OS |

| Molecular Weight | 196.28 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 26.170(4) Å, c = 5.7775(16) Å |

| Volume | 3956.8(16) ų |

| Z (Molecules/unit cell) | 16 |

Source: Acta Crystallographica Section E, 2012, 68, o1162.[10]

Molecular Geometry and Conformation

The crystal structure reveals several critical conformational features:

-

Planarity of Thiourea Core: The N-C(S)-N core of the thiourea group is essentially planar, a common feature resulting from the delocalization of π-electrons across the S=C and C-N bonds.[13] The C=S bond length is typically intermediate between a pure double and single bond, indicating this resonance.[13]

-

Orientation of Substituents: The phenyl ring is significantly twisted relative to the thiourea plane, with a reported dihedral angle of 71.13 (9)°.[10] This non-planar arrangement minimizes steric hindrance between the phenyl group and the thiourea core.

-

Hydroxyethyl Chain Conformation: The flexible hydroxyethyl side chain adopts a gauche conformation, with the N-C-C-O torsion angle measured at 72.8 (2)°.[10] This specific orientation is stabilized by the formation of intramolecular and intermolecular hydrogen bonds.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) | Significance |

|---|---|---|

| C=S | ~1.68 Å | Intermediate character, typical for thioureas.[13] |

| C(S)-N(phenyl) | ~1.36 Å | Partial double bond character due to resonance. |

| C(S)-N(ethyl) | ~1.34 Å | Slightly shorter, indicating strong electron delocalization.[13] |

| N-C-C-O Torsion Angle | 72.8 (2)° | Defines the gauche conformation of the side chain.[10] |

Note: Exact values are dependent on the specific refinement of the crystal structure.

The Crucial Role of Hydrogen Bonding

Hydrogen bonds are the primary non-covalent interactions governing the supramolecular assembly and conformation of N-(2-hydroxyethyl)-N'-phenyl-thiourea.[14][15][16] The crystal structure shows a robust three-dimensional network formed by multiple hydrogen bonds.[10]

-

O-H···S Interaction: The hydroxyl group (O-H) acts as a hydrogen bond donor to the thiocarbonyl sulfur atom (C=S) of an adjacent molecule. This is a classic and strong interaction in thiourea chemistry.

-

N-H···O Interaction: The N-H protons of the thiourea backbone act as donors to the oxygen atom of the hydroxyl group on a neighboring molecule.[10]

-

N-H···S Interaction: In many thiourea derivatives, an intramolecular N-H···S hydrogen bond can form, creating a pseudo-six-membered ring that enhances planarity and stability.[13][17] While the large dihedral angle in this specific crystal structure suggests this is not the dominant intramolecular force, intermolecular N-H···S interactions are key to the crystal packing.

Caption: Key intermolecular hydrogen bonds stabilizing the crystal lattice.

Spectroscopic Correlation

Spectroscopic data provide a crucial link between the solid-state crystal structure and the behavior of the molecule in solution.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the N-H protons typically appear as broad singlets at a downfield chemical shift (e.g., δ 8-11 ppm), indicative of their acidic nature and involvement in hydrogen bonding.[1][18] The protons of the hydroxyethyl group (-CH₂-CH₂-OH) would show distinct signals, with their coupling patterns confirming the connectivity.

-

IR Spectroscopy: The infrared spectrum provides direct evidence of the functional groups. Key vibrational bands include:

-

N-H stretching: A broad band around 3200-3400 cm⁻¹, characteristic of hydrogen-bonded N-H groups.

-

O-H stretching: A broad band, often overlapping with the N-H stretch, around 3300-3500 cm⁻¹.

-

C=S stretching: A strong band typically found in the region of 1250-1350 cm⁻¹, often referred to as the "thiourea band".[13]

-

Relevance for Drug Development and Materials Science

The detailed molecular structure provides critical insights for drug design:

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (N-H, O-H) and acceptors (C=S, O) defines the molecule's pharmacophore. This information is essential for designing inhibitors that can fit into the active site of a target protein.

-

Structure-Activity Relationships (SAR): The gauche conformation of the hydroxyethyl chain and the twisted orientation of the phenyl group are key structural descriptors. Modifications to these groups (e.g., changing chain length or phenyl substitution) would alter this conformation, directly impacting biological activity.

-

Lipophilicity and Solubility: The extensive hydrogen bonding network suggests high crystal lattice energy, which can impact solubility. The presence of the hydroxyl group, however, enhances water solubility compared to a simple alkyl chain, a critical parameter for drug formulation.

Conclusion

The molecular structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea is defined by a non-planar conformation featuring a significant twist between the phenyl ring and the thiourea core, and a gauche orientation of the hydroxyethyl side chain. This specific geometry is the result of minimizing steric strain while maximizing a robust, three-dimensional intermolecular hydrogen bonding network involving O-H···S and N-H···O interactions. This detailed structural understanding, validated by both X-ray crystallography and spectroscopy, provides the essential foundation for rational drug design and the development of novel materials based on this versatile thiourea scaffold.

References

-

Lee, J.-E., Park, S., & Lee, S. S. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 28–33. Available at: [Link]

-

Gatnara, R. O., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(3), 1349. Available at: [Link]

-

de Oliveira, C. S., et al. (2020). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Frontiers in Chemistry, 8, 593. Available at: [Link]

-

Awang Ngah, F. A., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]

-

Khan, I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 438-469. Available at: [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756–1759. Available at: [Link]

-

Haynes, C. J. E., et al. (2014). Acylthioureas as anion transporters: the effect of intramolecular hydrogen bonding. Organic & Biomolecular Chemistry, 12(1), 62-72. Available at: [Link]

-

Wang, J.-T., et al. (1995). The Relationship Between the Intramolecular Hydrogen Bond of Acylthiourea and Its N-Aromatic Substitutents. Chemical Journal of Chinese Universities, 16(8), 1233. Available at: [Link]

-

Richey, S. A., et al. (n.d.). Hydrogen-Bonding Networks in Heterocyclic Thioureas. Available at: [Link]

-

Aris, H., et al. (2018). Intramolecular Hydrogen Bond Activation: Thiourea-Organocatalyzed Enantioselective 1,3-Dipolar Cycloaddition of Salicylaldehyde-Derived Azomethine Ylides with Nitroalkenes. The Journal of Organic Chemistry, 83(5), 2636–2645. Available at: [Link]

-

Hameed, A. S., Al-Shemary, R. K., & Khazaal, S. S. (2010). Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes. Oriental Journal of Chemistry, 26(3). Available at: [Link]

-

PubChemLite. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). Available at: [Link]

-

MDPI. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available at: [Link]

-

Popiołek, Ł. (2017). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 22(12), 2038. Available at: [Link]

-

Akkurt, M., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1162. Available at: [Link]

-

Ayed, T. B., et al. (2020). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Crystals, 10(9), 811. Available at: [Link]

-

Dhaene, J., et al. (2020). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 101–107. Available at: [Link]

-

CURRENTA. (n.d.). X-ray Diffraction (XRD) and X-ray Structure Analysis. Available at: [Link]

-

Caracolla, A., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 29(10), 2267. Available at: [Link]

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS) [pubchemlite.lcsb.uni.lu]

- 6. N-(2-HYDROXYETHYL)-N'-PHENYLTHIOUREA [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 12. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 13. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acylthioureas as anion transporters: the effect of intramolecular hydrogen bonding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The Relationship Between the Intramolecular Hydrogen Bond of Acylthiourea and Its N-Aromatic Substitutents [cjcu.jlu.edu.cn]

- 16. DSpace [scholarworks.wm.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Foreword: The Strategic Importance of Substituted Thioureas

Thiourea derivatives represent a class of "privileged structures" in the landscape of medicinal chemistry and materials science.[1] Their remarkable versatility, stemming from the (R¹R²N)(R³R⁴N)C=S scaffold, allows for extensive structural modifications, enabling the precise tuning of biological and chemical properties. These compounds are integral to the development of therapeutic agents with a wide spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, valuable derivative: N-(2-hydroxyethyl)-N'-phenyl-thiourea. Its synthesis via the reaction of phenyl isothiocyanate with ethanolamine is a fundamental yet elegant transformation that yields a bifunctional molecule—a precursor ripe for further elaboration into complex heterocyclic systems.[3] This document provides a detailed exploration of this synthesis, from first principles of its reaction mechanism to a robust, field-tested experimental protocol designed for reproducibility and high yield.

The Core Reaction: Mechanism and Rationale

The synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea is a classic example of a nucleophilic addition reaction. The core of this transformation lies in the interaction between the electrophilic carbon of the isothiocyanate group and the nucleophilic primary amine of ethanolamine.

Mechanistic Breakdown

The reaction proceeds through a well-established, two-step mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine in ethanolamine attacking the highly electrophilic central carbon atom of the phenyl isothiocyanate's -N=C=S group.[4] This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This attack forms a transient, zwitterionic intermediate.

-

Proton Transfer: The intermediate rapidly stabilizes through an intramolecular or solvent-mediated proton transfer. The proton from the newly bonded, positively charged nitrogen is transferred to the nitrogen of the former isothiocyanate group, resulting in the final, stable N,N'-disubstituted thiourea product.[4]

This reaction is highly efficient and typically proceeds under mild conditions, making it a favored method for generating thiourea linkages.[4]

Caption: The reaction mechanism for thiourea formation.

Causality of Experimental Choices

-

Reactant Stoichiometry: A near 1:1 molar ratio of phenyl isothiocyanate and ethanolamine is employed. A slight excess of the amine can sometimes be used to ensure the complete consumption of the more expensive or hazardous isothiocyanate, but a 1:1 ratio is generally effective.[4]

-

Solvent Selection: The choice of solvent is critical for ensuring that both reactants are fully solvated, facilitating molecular collisions. Alcohols, such as ethanol, are excellent choices as they readily dissolve both reactants and can participate in the proton transfer step.[5] Other aprotic solvents like dichloromethane (DCM) or acetonitrile are also suitable.[1][4] The solvent must be inert under the reaction conditions.

-

Temperature Control: The reaction is often exothermic. The dropwise addition of phenyl isothiocyanate allows for dissipation of the heat generated.[1][4] While the reaction proceeds efficiently at room temperature, some protocols employ gentle reflux to reduce reaction times and ensure completion.[5]

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations, ensuring that the researcher can proceed with confidence.

Safety and Hazard Management: A Non-Negotiable Prerequisite

-

Phenyl Isothiocyanate (CAS 103-72-0): This compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[6][7][8] It is also a lachrymator.[9] All handling must occur within a certified chemical fume hood.

-

Ethanolamine (CAS 141-43-5): This compound is harmful if swallowed and causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles.[7]

Step-by-Step Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq) in absolute ethanol (approx. 50-100 mL for a 0.1 mol scale). Stir the solution at room temperature until the ethanolamine is fully dissolved.

-

Reagent Addition: While stirring, add phenyl isothiocyanate (1.0 eq) dropwise to the ethanolamine solution using a dropping funnel over 15-20 minutes. An increase in the temperature of the flask may be observed.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature. Some protocols call for refluxing the mixture for 2-3 hours to ensure the reaction goes to completion.[5]

-

Reaction Monitoring (Trustworthiness Checkpoint): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically phenyl isothiocyanate) has disappeared.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice-water bath for 30-60 minutes. A white precipitate of N-(2-hydroxyethyl)-N'-phenyl-thiourea should form.[5]

-

Work-up: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

-

Purification: The crude product can be purified by recrystallization.[1] Dissolve the solid in a minimum amount of hot ethanol. If the solid does not precipitate upon cooling, add deionized water dropwise until the solution becomes turbid, then heat until it is clear again. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals. Filter the purified crystals and dry them under vacuum.

Data Presentation: Quantitative Overview

The following table provides a summary of the quantitative parameters for a representative synthesis.

| Parameter | Phenyl Isothiocyanate | Ethanolamine | Product (Theoretical) |

| Molecular Formula | C₇H₅NS | C₂H₇NO | C₉H₁₂N₂OS |

| Molar Mass ( g/mol ) | 135.19 | 61.08 | 196.27[10] |

| Molar Equivalents | 1.0 | 1.0 | 1.0 |

| Example Scale (0.1 mol) | 13.52 g (11.2 mL) | 6.11 g (6.0 mL) | 19.63 g |

| Solvent | - | Ethanol (~100 mL) | - |

| Reaction Temp. | Room Temperature / Reflux | Room Temperature / Reflux | - |

| Reaction Time | 2-4 hours | 2-4 hours | - |

| Typical Yield | - | - | 85-95% |

Field Insights: Troubleshooting and Advanced Considerations

-

Issue: Product Oiling Out: If the product separates as an oil instead of a solid during recrystallization, it may be due to impurities or too rapid cooling. Solution: Re-dissolve the oil in hot solvent, add slightly more solvent, and allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

-

Issue: Low Yield: This can result from an incomplete reaction (verify with TLC before work-up), impure starting materials, or excessive loss during transfers and washes. Solution: Ensure reagents are pure and anhydrous where necessary. Use minimal volumes of cold solvent for washing the filtered product to avoid significant product loss.

-

Alternative Purification: If recrystallization proves difficult, the product can be purified using column chromatography on silica gel, typically with an ethyl acetate/hexane gradient.[1]

-

Further Applications: The synthesized N-(2-hydroxyethyl)-N'-phenyl-thiourea is a valuable intermediate. The presence of both a thiourea and a hydroxyl group allows for subsequent intramolecular cyclization reactions to form five-membered heterocyclic rings like 2-imino-3-phenylthiazolidine, a scaffold of significant interest in drug development.[3] This transformation is typically achieved by activating the hydroxyl group (e.g., converting it to a tosylate) to facilitate nucleophilic attack by the thiourea's sulfur atom.[3]

References

- Recent Advancement in Synthesis of Isothiocyan

- Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in the Synthesis of Heterocyclic Compounds. Benchchem.

- Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide. Benchchem.

- PHENYL ISOTHIOCYN

- PHENYL ISOTHIOCYANATE CAS NO 103-72-0 MATERIAL SAFETY D

- Safety Data Sheet: Phenyl isothiocyan

- SAFETY DATA SHEET - Phenyl isothiocyan

- Material Safety Data Sheet - Phenyl Isothiocyan

- An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea. Benchchem.

- A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling.

- Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea.

- Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.

- Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. Benchchem.

- N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). PubChemLite.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. PubChemLite - N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide on the Core Mechanism of Action of N-(2-hydroxyethyl)-N'-phenyl-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-N'-phenyl-thiourea is a molecule of interest within the broader class of thiourea derivatives, a scaffold recognized for its diverse pharmacological potential. While extensive research has elucidated the mechanisms of action for many thiourea-containing compounds, specific data for N-(2-hydroxyethyl)-N'-phenyl-thiourea remains limited in publicly accessible scientific literature. This guide, therefore, adopts a scientifically rigorous approach of extrapolation, synthesizing the well-documented biological activities of structurally related phenylthiourea derivatives to propose a putative mechanism of action for the title compound. We will delve into its synthesis, potential molecular targets, and the signaling pathways it may modulate, providing a foundational framework for future empirical investigation. This document is intended to serve as a valuable resource for researchers, offering both a comprehensive overview of the current understanding of related compounds and a practical guide to the experimental validation of the proposed mechanisms.

Introduction: The Therapeutic Potential of the Thiourea Scaffold

Thiourea and its derivatives are considered "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] These compounds have demonstrated a remarkable breadth of therapeutic properties, including antiviral, antimicrobial, anticancer, and anti-inflammatory activities.[1] The versatility of the thiourea core, (R¹R²N)(R³R⁴N)C=S, allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The presence of the thiocarbonyl group and adjacent nitrogen atoms facilitates hydrogen bonding and metal chelation, which are often central to their biological activity.

N-(2-hydroxyethyl)-N'-phenyl-thiourea, with its phenyl and hydroxyethyl substitutions, presents a unique combination of lipophilic and hydrophilic moieties, suggesting a distinct pharmacokinetic and pharmacodynamic profile that warrants investigation.

Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

The synthesis of N,N'-disubstituted thioureas is a well-established chemical transformation. A common and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the synthesis is readily achieved by the reaction of phenyl isothiocyanate with 2-aminoethanol. This reaction proceeds in high yield without the need for protecting the hydroxyl group.[2]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

-

Reaction Setup: To a solution of 2-aminoethanol (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a round-bottom flask, add phenyl isothiocyanate (1.0-1.2 equivalents) dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within a few hours to overnight.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Caption: Synthetic workflow for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Extrapolated Mechanisms of Action

Based on the extensive literature on phenylthiourea derivatives, we can hypothesize several potential mechanisms of action for N-(2-hydroxyethyl)-N'-phenyl-thiourea. These are primarily centered around enzyme inhibition, antioxidant activity, and antimicrobial effects.

Enzyme Inhibition

Thiourea derivatives are well-documented inhibitors of a variety of enzymes, often through chelation of metal cofactors or through specific hydrogen bonding interactions within the active site.[3]

-

Phenoloxidase (Tyrosinase) Inhibition: Phenylthiourea is a well-known competitive inhibitor of phenoloxidase, a key enzyme in melanin biosynthesis.[4][5] The mechanism is believed to involve the interaction of the thiourea moiety with the copper ions in the enzyme's active site.[5] It is highly probable that N-(2-hydroxyethyl)-N'-phenyl-thiourea retains this inhibitory activity.

-

Other Potential Enzyme Targets: Structurally similar thiourea compounds have shown inhibitory activity against a range of other enzymes, including:

-

Urease: Important for the survival of certain pathogenic bacteria.[2]

-

Carbonic Anhydrase: Involved in various physiological processes, and its inhibition has therapeutic applications.[6]

-

Kinases: Such as vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinase, which are crucial in cancer progression.[7][8]

-

Lipoxygenase and Xanthine Oxidase: Enzymes involved in inflammatory pathways and oxidative stress.[1]

-

Caption: Proposed competitive enzyme inhibition by the title compound.

Antioxidant Activity

Many thiourea derivatives exhibit significant antioxidant properties by scavenging free radicals.[9] The primary proposed mechanism is through Hydrogen Atom Transfer (HAT) , where the N-H protons of the thiourea backbone are donated to neutralize reactive oxygen species.[9][10] The phenyl group in N-(2-hydroxyethyl)-N'-phenyl-thiourea may further influence this activity through resonance stabilization of the resulting radical.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Preparation: Prepare serial dilutions of N-(2-hydroxyethyl)-N'-phenyl-thiourea in methanol. A standard antioxidant like ascorbic acid should be used as a positive control.

-

Reaction: Mix the compound solutions with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Caption: Workflow for assessing antioxidant activity via DPPH assay.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are thought to arise from multiple mechanisms:

-

Metal Chelation: The thiocarbonyl group can chelate essential metal ions required for the function of microbial enzymes.[11]

-

Disruption of Cell Integrity: Some derivatives have been shown to disrupt the bacterial cell wall.[12]

-

Metabolic Interference: Interference with critical metabolic pathways, such as NAD+/NADH homeostasis, has also been observed.[12]

-

Quorum Sensing Inhibition: Thiourea compounds may interfere with bacterial communication systems.[4][13]

Proposed Signaling Pathway Interactions

Given the potential for kinase inhibition, N-(2-hydroxyethyl)-N'-phenyl-thiourea could interfere with key signaling pathways implicated in cell proliferation and survival, particularly in the context of cancer. For instance, inhibition of receptor tyrosine kinases like VEGFR2 or EGFR could disrupt downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Summary

As specific quantitative data for N-(2-hydroxyethyl)-N'-phenyl-thiourea is not available, the following table presents representative inhibitory concentrations (IC50) for structurally related phenylthiourea derivatives against various targets to provide a comparative context.

| Compound Class | Target Enzyme/Cell Line | IC50 Value | Reference |

| Phenylthiourea | Phenoloxidase (Tyrosinase) | Kᵢ = 0.21 µM | [14] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | [3] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | [3] |

| 3,4-dichlorophenylthiourea analog | SW620 (Colon Cancer Cells) | 1.5 ± 0.72 µM | [7] |

Conclusion and Future Directions

While the precise mechanism of action for N-(2-hydroxyethyl)-N'-phenyl-thiourea remains to be empirically determined, a strong theoretical framework can be constructed based on the well-established activities of its structural analogs. The most probable mechanisms involve the inhibition of metalloenzymes like phenoloxidase, broader enzyme inhibitory activity, and antioxidant effects through free radical scavenging.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Such studies will be crucial in validating these hypotheses and potentially uncovering novel therapeutic applications for N-(2-hydroxyethyl)-N'-phenyl-thiourea.

References

-

Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Bano, B., et al. (2020). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Medicinal Chemistry. [Link]

-

Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2023). ChemistrySelect. [Link]

-

Walczak, K., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. [Link]

-

Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Semantic Scholar. [Link]

-

Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study. (2021). ResearchGate. [Link]

-

Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). ResearchGate. [Link]

-

Antioxidant activity of thiourea derivatives: An experimental and theoretical study. (2021). CSDL Khoa học. [Link]

-

Badiceanu, C.-D., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. International Journal of Molecular Sciences. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Bano, B., et al. (2020). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. [Link]

-

Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Bentham Science. [Link]

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023). Iraqi Journal of Science. [Link]

-

Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]

-

Ryazanova, A. D., et al. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. ResearchGate. [Link]

-

Antioxidant properties of some thiourea derivatives. (2023). ResearchGate. [Link]

-

Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. (2002). ResearchGate. [Link]

-

Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). MDPI. [Link]

-

Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024). Pharmacy Education. [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). ResearchGate. [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org. [Link]

-

Synthesis, characterization and biological activity of N-phenyl-Ñ-(2-phenolyl)thiourea (PPTH) and its metal complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pd(II), Pt(II) and Hg(II). (2010). Oriental Journal of Chemistry. [Link]

-

Synthesis of phenyl thiourea. (n.d.). PrepChem.com. [Link]

Sources

- 1. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. researchgate.net [researchgate.net]

- 10. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Solubility Profile of N-(2-hydroxyethyl)-N'-phenyl-thiourea: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Drug Discovery

In the intricate process of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide provides an in-depth exploration of the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While direct quantitative solubility data for this specific compound is not extensively available in published literature, this guide synthesizes foundational principles of thiourea chemistry, data from structurally analogous compounds, and established experimental methodologies to provide a robust framework for researchers. Our objective is to equip scientists and drug development professionals with the knowledge to effectively work with and characterize this promising thiourea derivative.

Introduction to N-(2-hydroxyethyl)-N'-phenyl-thiourea: Structure and Significance

N-(2-hydroxyethyl)-N'-phenyl-thiourea belongs to the versatile class of thiourea derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including potential antiviral, antimicrobial, and anticancer properties.[1] The structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea, characterized by a central thiocarbonyl group flanked by a phenyl and a 2-hydroxyethyl substituent, imparts a unique combination of polarity and hydrogen bonding capabilities that dictate its solubility behavior.

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. For instance, it can undergo intramolecular cyclization to form 2-phenylaminothiazolines, which are important scaffolds in medicinal chemistry.[2][3] A common synthetic route to N-(2-hydroxyethyl)-N'-phenyl-thiourea involves the reaction of phenyl isothiocyanate with 2-aminoethanol.[2] Understanding its solubility is crucial for optimizing these synthetic reactions, as well as for its formulation in potential therapeutic applications.

Theoretical Framework: The Molecular Dance of Dissolution

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, several key factors come into play:

-

Hydrogen Bonding: The thiourea moiety itself can act as both a hydrogen bond donor (N-H groups) and acceptor (C=S group). The presence of the hydroxyl (-OH) group on the ethyl substituent further enhances its hydrogen bonding capacity. This suggests a favorable interaction with protic solvents like water and alcohols.

-

Polarity: The molecule possesses both polar (thiourea, hydroxyl) and non-polar (phenyl ring) regions, giving it an amphiphilic character. The overall polarity will influence its solubility in solvents of varying dielectric constants.

-

Substituent Effects: The phenyl group, being lipophilic, tends to decrease solubility in polar solvents like water, while the hydroxyethyl group, being polar and capable of hydrogen bonding, is expected to increase aqueous solubility compared to its N-phenylthiourea counterpart.

The interplay of these factors determines the extent to which N-(2-hydroxyethyl)-N'-phenyl-thiourea will dissolve in a given solvent.

Visualizing Molecular Interactions

The following diagram illustrates the key functional groups of N-(2-hydroxyethyl)-N'-phenyl-thiourea and their potential interactions with solvent molecules, which underpin its solubility characteristics.

Caption: Key functional groups of N-(2-hydroxyethyl)-N'-phenyl-thiourea and their interactions.

Estimated Solubility in Common Solvents

Due to the absence of direct experimentally determined quantitative solubility data for N-(2-hydroxyethyl)-N'-phenyl-thiourea in the scientific literature, the following table provides estimations based on the known solubility of structurally related compounds, namely thiourea and N-phenylthiourea, and the anticipated effects of the hydroxyethyl and phenyl substituents. These values should be considered as a preliminary guide for experimental work.

| Solvent | Solvent Type | Estimated Solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar hydroxyethyl and thiourea groups enhance aqueous solubility, but the lipophilic phenyl group significantly reduces it. N-phenylthiourea is reported to be insoluble in water.[4] |

| Methanol | Polar Protic | Soluble | Thiourea exhibits good solubility in methanol. The presence of the phenyl group may slightly decrease solubility, but the overall polarity and hydrogen bonding potential should ensure good solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for thiourea. N-(2-hydroxyethyl)-N'-phenyl-thiourea is expected to be soluble. |

| Acetone | Polar Aprotic | Moderately Soluble | The polarity of acetone should allow for some dissolution, but the lack of hydrogen bond donation from the solvent may limit solubility compared to alcohols. |

| Dichloromethane (DCM) | Non-Polar | Slightly Soluble to Sparingly Soluble | The non-polar nature of DCM will have favorable interactions with the phenyl ring, but less so with the polar functionalities. It is a common solvent for the synthesis of related compounds.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[6] N-phenylthiourea is soluble in DMSO at approximately 30 mg/mL.[7] The hydroxyethyl group is unlikely to negatively impact this. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]

Materials and Equipment

-

N-(2-hydroxyethyl)-N'-phenyl-thiourea (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid N-(2-hydroxyethyl)-N'-phenyl-thiourea to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve) to determine the concentration of N-(2-hydroxyethyl)-N'-phenyl-thiourea in the saturated solution.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask method for determining the solubility of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Caption: Workflow for solubility determination using the shake-flask method.

Safety and Handling

When working with N-(2-hydroxyethyl)-N'-phenyl-thiourea, it is crucial to adhere to standard laboratory safety practices. Based on available safety data sheets for this compound and its analogs, the following precautions should be taken:

-

Hazard Statements: The compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a comprehensive, experimentally verified solubility profile for N-(2-hydroxyethyl)-N'-phenyl-thiourea in a wide range of common solvents is not yet established in the public domain, this technical guide provides a solid foundation for researchers. By understanding the underlying chemical principles, leveraging data from analogous structures, and employing robust experimental protocols such as the shake-flask method, scientists can confidently determine the solubility of this compound in their specific systems. This critical data will undoubtedly facilitate its further investigation in both synthetic chemistry and drug development, paving the way for new discoveries and applications.

References

- N-(2-Hydroxyethyl)-N′-phenylthiourea Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/N-(2-Hydroxyethyl)-N-phenylthiourea-cas-102-12-5.html]

- Kim, T. H., Min, J. K., & Lee, G. J. (2001). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 22(5), 539-542. [URL: https://www.researchgate.net/publication/252033876_Ring_Closure_of_N-2-Hydroxyethyl-N'-phenylthioureas_One-Pot_Synthesis_of_2-Phenylaminothiazolines]

- Application Notes and Protocols: N-(2-Hydroxyethyl)-N-methylthiourea in the Synthesis of Heterocyclic Compounds. Benchchem. [URL: https://www.benchchem.com/app-notes/239845/n-2-hydroxyethyl-n-methylthiourea-in-the-synthesis-of-heterocyclic-compounds]

- Potential Applications of N-(2-Hydroxyethyl)-N-methylthiourea in Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/app-notes/1000000002/potential-applications-of-n-2-hydroxyethyl-n-methylthiourea-in-medicinal-chemistry-a-technical-guide]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p7629]

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/P0237_US_EN.pdf]

- Safety Data Sheet. West Liberty University. [URL: https://westliberty.edu/health-and-safety/wp-content/uploads/sites/35/2017/08/N-Phenylthiourea.pdf]

- Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/sds/30855]

- Li, H., Guo, F., Hu, G., Zhao, L., & Zhang, Y. (2009). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.

- N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS). PubChemLite. [URL: https://pubchemlite.com/compound/N-2-hydroxyethyl-n-phenylthiourea]

- PRODUCT INFORMATION. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/insert/30855.pdf]

- Phenylthiourea. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenylthiourea]

- An In-depth Technical Guide on the Biological Activity of N-(2-Hydroxyethyl)-N-methylthiourea. Benchchem. [URL: https://www.benchchem.com/app-notes/1000000001/an-in-depth-technical-guide-on-the-biological-activity-of-n-2-hydroxyethyl-n-methylthiourea]

- solubility and stability of thiourea compounds in organic solvents. Benchchem. [URL: https://www.benchchem.com/app-notes/1000000000/solubility-and-stability-of-thiourea-compounds-in-organic-solvents]

- Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4902016/]

- 1-(4-(2-Hydroxyethyl)phenyl)thiourea. ChemScene. [URL: https://www.chemscene.com/products/1-(4-(2-Hydroxyethyl)phenyl)thiourea-CS-0972090.html]

- 1-(2-Hydroxyethyl)-3-[4-(phenylamino)phenyl]thiourea. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Hydroxyethyl)-3-_4-(phenylamino)phenyl_thiourea]

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [URL: https://www.mdpi.com/2673-4079/6/2/25]

- Solubility of Thiourea in Solvents. Scribd. [URL: https://www.scribd.com/document/247953049/Solubility-of-Thiourea-in-Solvents]

- Thiourea. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Thiourea]

- Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3711685/]

- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001228/]

- PHENYLTHIOUREA. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/1580]

- Solubility of drug in DMSO?. ResearchGate. [URL: https://www.

- Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [URL: https://www.researchgate.

- N-phenylthioureas. Fisher Scientific. [URL: https://www.fishersci.com/us/en/browse/90115008/n-phenylthioureas]

- N-(2-HYDROXYETHYL)-N'-PHENYLTHIOUREA. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6837916_EN.htm]

- N-Phenylthiourea. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/p/P0237]

- N-Phenylthiourea. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/APAC/en/p/P0237]

- N-Phenylthiourea = 98 103-85-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/DK/en/product/aldrich/p7629]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

spectroscopic data (NMR, IR, MS) of N-(2-hydroxyethyl)-N'-phenyl-thiourea

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2-hydroxyethyl)-N'-phenyl-thiourea

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive analysis of the spectroscopic data for N-(2-hydroxyethyl)-N'-phenyl-thiourea (C₉H₁₂N₂OS), a versatile intermediate in heterocyclic synthesis.[1] Designed for researchers and professionals in drug development and chemical synthesis, this guide integrates foundational principles with practical, field-proven insights into the structural elucidation of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Rationale and Synthetic Strategy

A robust spectroscopic analysis begins with a well-defined and pure sample. N-(2-hydroxyethyl)-N'-phenyl-thiourea is readily synthesized via the nucleophilic addition of 2-aminoethanol to phenyl isothiocyanate.[2] This reaction is efficient and typically proceeds at room temperature, making it a common method for preparing unsymmetrical thioureas.[3][4]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-N'-phenyl-thiourea

-

Reagent Preparation: In a round-bottom flask, dissolve 2-aminoethanol (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Reaction Initiation: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. The isothiocyanate carbon is highly electrophilic and readily attacked by the primary amine of ethanolamine.

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials typically indicates reaction completion, which usually occurs within a few hours.

-

Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like cold ether or hexane to remove any unreacted starting material.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystalline needles.[5] The melting point for the purified compound is approximately 120°C (393 K).[5]

The logical workflow for the synthesis and subsequent characterization is outlined below.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For N-(2-hydroxyethyl)-N'-phenyl-thiourea, the monoisotopic mass is 196.0670 Da.[6][7] Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be employed. ESI is particularly useful as it often yields protonated molecules or other adducts with minimal fragmentation, directly confirming the molecular weight.

Expected Mass Spectrum Data:

| Ion Species | m/z (Predicted) | Interpretation |

| [M]⁺• | 196.07 | Molecular ion (observed in EI-MS) |

| [M+H]⁺ | 197.07 | Protonated molecule (base peak in ESI-MS)[6] |

| [M+Na]⁺ | 219.06 | Sodium adduct (common in ESI-MS)[6] |

| [M-H₂O]⁺• | 178.06 | Loss of water from the hydroxyethyl group |

| C₇H₇N₂S⁺ | 151.04 | Fragment from cleavage of the C-N bond to the ethyl group |

| C₆H₅NCS⁺• | 135.02 | Phenyl isothiocyanate fragment |

| C₆H₅NH₂⁺• | 93.06 | Aniline fragment, from cleavage and rearrangement |

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways initiated by electron ionization are depicted below.

Caption: Structure of N-(2-hydroxyethyl)-N'-phenyl-thiourea.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of DMSO-d₆. The solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | 9.6 - 9.8 | Singlet (broad) | 1H | NH -Ph | The N-H proton adjacent to the phenyl group is deshielded by the aromatic ring and the thiocarbonyl group. Broadness is due to quadrupole coupling with ¹⁴N and potential exchange. [8] |

| H-b | 7.8 - 8.0 | Triplet (broad) | 1H | NH -CH₂ | This N-H proton couples with the adjacent -CH₂- group (H-e). Broadness is expected. |

| H-c | 7.40 - 7.45 | Doublet | 2H | ortho-ArH | Protons on the phenyl ring ortho to the NH group. |

| H-d | 7.28 - 7.35 | Triplet | 2H | meta-ArH | Protons on the phenyl ring meta to the NH group. |

| H-e | 7.10 - 7.15 | Triplet | 1H | para-ArH | Proton on the phenyl ring para to the NH group. |

| H-f | 4.8 - 5.0 | Triplet (broad) | 1H | OH | The hydroxyl proton signal is often broad and its position is highly dependent on concentration and temperature. It couples with the adjacent -CH₂- group (H-g). |

| H-g | 3.55 - 3.65 | Quartet | 2H | NH-CH₂-CH₂ -OH | This methylene group is adjacent to both the -OH group and another -CH₂- group, leading to complex splitting (quartet or triplet of triplets). |

| H-h | 3.45 - 3.55 | Quartet | 2H | NH-CH₂ -CH₂-OH | This methylene group is adjacent to the NH and the other -CH₂- group, resulting in a quartet-like signal. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~181 | C =S | The thiocarbonyl carbon is highly deshielded and appears far downfield. The typical range for thioureas is 180-185 ppm. [9] |

| ~139 | ipso-ArC | The aromatic carbon directly attached to the nitrogen. |

| ~128 | meta-ArC | Aromatic carbons meta to the nitrogen. |

| ~124 | para-ArC | Aromatic carbon para to the nitrogen. |

| ~123 | ortho-ArC | Aromatic carbons ortho to the nitrogen. |

| ~59 | -CH₂-C H₂-OH | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |

| ~46 | -NH-C H₂-CH₂- | The carbon adjacent to the nitrogen. |

Conclusion

The structural confirmation of N-(2-hydroxyethyl)-N'-phenyl-thiourea is unequivocally achieved through the synergistic application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and provides key fragmentation data. IR spectroscopy identifies the essential N-H, O-H, C=S, and aromatic functional groups. Finally, ¹H and ¹³C NMR provide a detailed atom-by-atom map of the molecular skeleton, confirming the connectivity and distinct chemical environments of all atoms. This comprehensive spectroscopic profile serves as a reliable benchmark for researchers utilizing this compound in synthesis and drug discovery.

References

-

Kim, T. H., Min, J. K., & Lee, G. J. (2000). Ring Closure of N-(2-Hydroxyethyl)-N′-phenylthioureas: One-Pot Synthesis of 2-Phenylaminothiazolines. Bulletin of the Korean Chemical Society, 21(9), 919-922. Available at: [Link]

-

PubChem. (n.d.). N-(2-hydroxyethyl)-n'-phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Jotani, M. M., et al. (2012). 1-(2-Hydroxyethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1162. Available at: [Link]

-

PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Alkan, C., Tek, Y., & Kahraman, D. (2018). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Hydroxyethyl)-3-phenyl-2-thiourea. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). Phenylthiourea. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

S. Faihan, A., et al. (2021). Promising bio-active complexes of platinum(II) and palladium(II) derived from heterocyclic thiourea: Synthesis, characterization, DFT, molecular docking, and anti-cancer studies. Journal of Molecular Structure. Available at: [Link]

-

Chen, C. Y., et al. (2013). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Journal of the Chinese Chemical Society. Available at: [Link]

-

Material Science Research India. (2012). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Oriental Journal of Chemistry. Available at: [Link]

-

Ragamathunnisa, M., et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Physics, 4(1), 05-08. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiourea - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. 1-(2-Hydroxyethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - N-(2-hydroxyethyl)-n'-phenylthiourea (C9H12N2OS) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

The Evolving Landscape of Thiourea Derivatives: A Deep Dive into the Biological Potential of N-(2-hydroxyethyl)-N'-phenyl-thiourea Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract